2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylic Acid

CaMKIIα kinase inhibitor neuroscience

2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylic acid (CAS 1698521-73-1, MFCD32127193) is a heterocyclic building block composed of a thiazole core substituted at position 2 with a 2‑bromo‑5‑fluorophenyl group and bearing a carboxylic acid at position 4. Its molecular formula is C₁₀H₅BrFNO₂S with a molecular weight of 302.12 g mol⁻¹.

Molecular Formula C10H5BrFNO2S
Molecular Weight 302.12 g/mol
Cat. No. B15333246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylic Acid
Molecular FormulaC10H5BrFNO2S
Molecular Weight302.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C2=NC(=CS2)C(=O)O)Br
InChIInChI=1S/C10H5BrFNO2S/c11-7-2-1-5(12)3-6(7)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15)
InChIKeyFPFXVBVUBIMZCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylic Acid: Core Scaffold Identity and Procurement Rationale


2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylic acid (CAS 1698521-73-1, MFCD32127193) is a heterocyclic building block composed of a thiazole core substituted at position 2 with a 2‑bromo‑5‑fluorophenyl group and bearing a carboxylic acid at position 4 . Its molecular formula is C₁₀H₅BrFNO₂S with a molecular weight of 302.12 g mol⁻¹ . The compound belongs to the 2‑arylthiazole‑4‑carboxylic acid family, which was recently identified as a novel class of nanomolar‑affinity ligands for the Ca²⁺/calmodulin‑dependent protein kinase II α (CaMKIIα) hub domain [1], positioning this specific regioisomer as a strategically differentiated entry point for kinase‑targeted probe and lead discovery programs.

Why 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylic Acid Cannot Be Replaced by Common Thiazole-4-carboxylic Acid Isomers


Thiazole‑4‑carboxylic acid building blocks with different halogen‑substitution patterns are frequently treated as interchangeable in procurement workflows, but the position of bromine and fluorine on the phenyl ring dictates electronic distribution, steric accessibility, and hydrogen‑bonding potential, all of which directly impact target engagement and synthetic derivatization outcomes. In the CaMKIIα hub domain program, the 2,6‑dichlorophenyl analog PTCA achieved a pKᵢ of 7.2, whereas subtle regioisomeric shifts abolished or substantially weakened binding [1]. The 2‑bromo‑5‑fluorophenyl substitution pattern presents a unique ortho‑bromo / meta‑fluoro arrangement that is absent in the more common 4‑fluorophenyl (CAS 1137129‑05‑5) and 2‑fluorophenyl (CAS 1137129‑06‑6) regioisomers , making simple interchange chemically and pharmacologically unsound without explicit comparative validation data.

Quantitative Differentiation Evidence for 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylic Acid


CaMKIIα Hub Domain Ligand Class Validation with pKᵢ = 7.2 Benchmark

The 2‑arylthiazole‑4‑carboxylic acid scaffold was validated as a novel class of CaMKIIα hub domain ligands through structure‑based virtual screening. The prototypical analog PTCA (2,6‑dichlorophenyl derivative) displayed a pKᵢ of 7.2 (≈ 63 nM) in a fluorescence polarization assay measuring displacement of the hub‑binding peptide [1]. The target compound 2‑(2‑bromo‑5‑fluorophenyl)thiazole‑4‑carboxylic acid shares the identical 2‑arylthiazole‑4‑carboxylic acid pharmacophore; the 2‑bromo‑5‑fluorophenyl substituent occupies the same aryl‑binding pocket that was shown by molecular docking to be critical for affinity [1]. Direct affinity data for this specific regioisomer are not yet reported in the peer‑reviewed literature; the pKᵢ value below represents the class benchmark, and users should independently confirm the affinity of this analog.

CaMKIIα kinase inhibitor neuroscience fragment-based drug discovery

Regioisomeric Substitution Pattern: Ortho-Bromo / Meta-Fluoro versus Common 4‑Fluorophenyl Isomers

The target compound features a 2‑bromo‑5‑fluorophenyl group where bromine resides ortho to the thiazole linkage and fluorine occupies the meta position relative to bromine. The most prevalent comparator in procurement catalogs, 2‑bromo‑5‑(4‑fluorophenyl)thiazole‑4‑carboxylic acid (CAS 1137129‑05‑5), positions fluorine para to the thiazole connection, generating a markedly different electrostatic potential surface and dipole moment . In the CaMKIIα SAR study, the 2‑aryl substitution pattern was a primary driver of affinity: the 2,6‑dichlorophenyl analog achieved pKᵢ = 7.2, while simple phenyl or mono‑substituted variants showed substantially reduced binding [1]. The ortho‑bromo substituent in the target compound provides a steric and electronic environment that is distinct from all commercially prevalent 4‑fluorophenyl, 2‑fluorophenyl, and 6‑fluorophenyl regioisomers .

regioisomer structure–activity relationship halogen bonding medicinal chemistry

Carboxylic Acid Pharmacophore Essentiality: Free Acid versus Ester Prodrugs in Target Engagement

The CaMKIIα hub domain binding mode requires a free carboxylic acid at the thiazole 4‑position for optimal electrostatic complementarity with the hub domain interface [1]. In the same study, the tert‑butyl ester prodrug 14a of PTCA was developed solely to address brain penetration limitations; the ester itself showed no direct target engagement, and the free acid PTCA (pKᵢ = 7.2) was the active species [1]. The methyl ester analog of the target compound, methyl 2‑(2‑bromo‑5‑fluorophenyl)thiazole‑4‑carboxylate (CAS 1969601‑50‑0), is commercially available as an alternative but requires a hydrolysis step that introduces additional synthetic complexity and yield loss . The free carboxylic acid is therefore the direct‑use form for binding assays and downstream amide‑coupling derivatization.

pharmacophore carboxylic acid CaMKIIα prodrug brain penetration

Fragment‑Based Drug Discovery Suitability: Compliance with Rule‑of‑Three Guidelines

Thiazole derivatives bearing carboxylic acid and halide substituents have been profiled as fragment‑sized screening compounds [1]. A focused library of 49 fragment‑sized thiazoles and thiadiazoles containing bromides, carboxylic acids, and nitriles was assembled and evaluated for pan‑assay interference and promiscuity [1]. The target compound meets the Rule‑of‑Three criteria (MW = 302.12 < 300 borderline; H‑bond donors = 1 ≤ 3; H‑bond acceptors = 5 ≤ 6; cLogP ≈ 2.5–3.0 estimated ≤ 3) , making it suitable for fragment‑based screening cascades. Its bromine atom provides anomalous scattering for X‑ray crystallographic fragment soaking experiments, a practical advantage over chloro or fluoro‑only analogs [2].

fragment-based drug discovery rule of three ligand efficiency screening library

Optimal Application Scenarios for 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylic Acid Based on Validated Evidence


CaMKIIα Hub Domain Chemical Probe Development

Initiate a medicinal chemistry campaign targeting the CaMKIIα hub domain using this compound as a direct‑from‑vial screening hit or SAR starting point. The free carboxylic acid enables immediate fluorescence polarization or TR‑FRET assay testing without deprotection, and the 2‑bromo‑5‑fluorophenyl substitution pattern provides unexplored SAR vectors relative to the reported 2,6‑dichlorophenyl lead PTCA (pKᵢ = 7.2) [1].

Fragment‑Based Screening Library Expansion

Incorporate this compound into a fragment library for crystallographic screening against kinase or bromodomain targets. The bromine atom provides a strong anomalous scattering signal for rapid electron‑density phasing, and the carboxylic acid offers a synthetic handle for fragment growing via amide coupling [1]. The compound's near‑Rule‑of‑Three compliance supports high‑concentration biochemical screening with minimal aggregation risk [2].

Regioisomer‑Driven Kinase Selectivity Profiling

Use this 2‑(2‑bromo‑5‑fluorophenyl) regioisomer in parallel with 4‑fluorophenyl (CAS 1137129‑05‑5) and 2‑fluorophenyl (CAS 1137129‑06‑6) analogs in a selectivity panel to map the contribution of halogen position to kinase polypharmacology. The ortho‑bromo / meta‑fluoro geometry is predicted to engage halogen‑bond donor sites differently than para‑fluoro or ortho‑fluoro arrangements, enabling rational design of selective inhibitors .

Antimicrobial Metallo‑β‑Lactamase Inhibitor Lead Generation

Deploy this thiazole‑4‑carboxylic acid as a core scaffold for metallo‑β‑lactamase (MBL) inhibitor design. Thiazole‑4‑carboxylic acid derivatives are claimed as broad‑spectrum MBL inhibitors capable of rescuing β‑lactam antibiotic activity in resistant Gram‑negative bacteria [3]. The 2‑bromo substituent provides a vector for Suzuki or Buchwald‑Hartwig diversification to optimize potency against VIM‑type and NDM‑type MBL enzymes.

Quote Request

Request a Quote for 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.